Bis(2-nitrophenyl) disulfide
Overview
Description
Synthesis Analysis
The synthesis of bis(2-nitrophenyl) disulfide involves chemical processes that ensure the formation of the disulfide bridge between two nitrophenyl groups. Though specific synthesis routes can vary, common methods include the oxidative coupling of nitrothiophenol compounds. The synthesis process is critical for ensuring the purity and stability of bis(2-nitrophenyl) disulfide, which in turn affects its reactivity and applications.
Molecular Structure Analysis
The molecular structure of bis(2-nitrophenyl) disulfide has been elucidated through various analytical techniques, including X-ray diffraction. The compound crystallizes in a monoclinic system with significant double-bond character between sulfur atoms and between sulfur and carbon, indicating a stable disulfide linkage. The nitro groups are nearly coplanar with their respective phenyl rings, contributing to the molecule's overall electronic structure and reactivity (Ricci & Bernal, 1970).
Scientific Research Applications
Sensor for Zinc Ions : Bis(2-nitrophenyl) disulfide is used in PVC-based sensors for detecting zinc ions, effective over a wide concentration range and with a lifespan of over three months without potential divergence (Gholivand & Mozaffari, 2003).
Stabilization of S-Nitrosothiols : It plays a role in the bis-ligation of S-nitrosothiols, converting unstable primary S-nitrosothiols to stable disulfide-iminophosphorane products in high yields under mild conditions (Zhang, Wang & Xian, 2009).
Determining Sulfhydryl Groups in Biological Materials : This compound is valuable for identifying sulfhydryl groups in biological materials and can split disulfide bonds in blood through reduced heme (Ellman, 1959).
Coordination Chemistry : Bis(benzimidazole) disulfide, a related compound, forms a twisted eleven-membered chelate ring in coordination compounds with various metals and undergoes oxidative disulfide cleavage when coordinated to nickel(II) (Esparza-Ruiz et al., 2010).
Crystal Structure Analysis : The crystal structure of bis-(o-nitrophenyl) disulphide, a similar compound, reveals double-bond character and nonbonded interactions, contributing to the understanding of molecular stabilization (Ricci & Bernal, 1970).
Conformational Studies : In benzene solution, bis(m-nitrophenyl) disulfide exhibits a preferred rigid conformation, an insight into molecular dynamics and interactions (Pappalardo & Ronsisvalle, 1971).
Photolysis Studies : Photolysis of certain nitrosoimines with bis(2-nitrophenyl) disulfide leads to the production of specific disulfides, contributing to the understanding of photolytic reactions (Akiba et al., 1972).
Growth on Lead Surfaces : Bis(4-nitrophenyl) disulfide crystal whiskers show a preference for growing on lead surfaces rather than on silicon, indium, or silver, an aspect significant in crystal growth and surface interaction studies (McCluskey, Grover & Zhuravlev, 2002).
Synthesis of Benzothiazole Derivatives : This compound is used in a solid-phase combinatorial synthesis method for producing benzothiazole and benzothiazepine derivatives (Lee, Lam & Lee, 2001).
Electron Transfer Studies : The nonbonded sulfur-oxygen interaction in related compounds significantly affects electron-transfer processes and mechanisms in nitro-substituted arenesulfenyl chlorides (Ji, Goddard & Houmam, 2004).
properties
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKJENHTITELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061572 | |
Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-nitrophenyl) disulfide | |
CAS RN |
1155-00-6 | |
Record name | Bis(2-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-nitrophenyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-nitrophenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-nitrophenyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2-nitrophenyl) disulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V96F666S32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.